molecular formula C24H23N3O3S2 B2385916 N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252904-63-4

N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2385916
CAS No.: 1252904-63-4
M. Wt: 465.59
InChI Key: LEYKWFAKYDJFMW-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide is an intermediate in the natural synthesis of antimalarial drugs. Research has explored its chemoselective monoacetylation using Novozym 435 as a catalyst. This process is significant for the synthesis of antimalarial drugs and offers insights into the mechanistic aspects of acetylation reactions (Magadum & Yadav, 2018).

Organic Synthesis and Reactivity

Research on organophosphorus compounds has revealed that certain 3-oxo esters react with specific thionophosphine sulfides to yield various derivatives. These reactions have implications for the synthesis of organophosphorus compounds and provide valuable insights into their reactivity (Pedersen & Lawesson, 1974).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and used to create Co(II) and Cu(II) coordination complexes. These complexes, characterized by their molecular structures, exhibit significant antioxidant activity, showcasing their potential application in various fields (Chkirate et al., 2019).

Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Compounds based on the thieno[2,3-d]pyrimidine scaffold have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These findings are critical in the development of new therapeutic agents for cancer treatment (Gangjee et al., 2008).

Radical Scavenging Activity

Research on bromophenols derived from marine red algae has shown that these compounds have potent scavenging activity against radicals. This suggests their potential use in food or pharmaceutical industries as natural antioxidants (Li et al., 2012).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds have shown potent anticancer properties, comparable to existing treatments, across various human cancer cell lines (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-17-8-4-5-10-19(17)25-21(28)15-32-24-26-20-11-12-31-22(20)23(29)27(24)14-16-7-6-9-18(13-16)30-2/h4-13H,3,14-15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYKWFAKYDJFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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